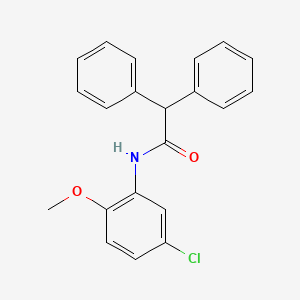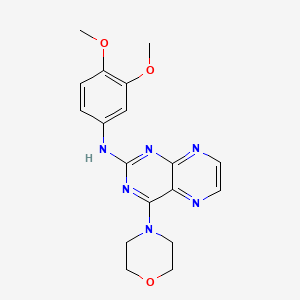![molecular formula C19H25NO3S B12201395 {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}benzylamine](/img/structure/B12201395.png)
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}benzylamine is an organic compound that features a sulfonyl group attached to a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}benzylamine typically involves the reaction of 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride with benzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}benzylamine can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding sulfonamides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfonamides, substituted aromatic compounds, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}benzylamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its sulfonyl group is known to interact with certain enzymes, providing insights into enzyme mechanisms and potential drug targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}benzylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-hydroxybenzaldehyde
- tert-Butyloxycarbonyl-protected amino acids
- tert-Butyl peresters
Uniqueness
What sets {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}benzylamine apart from similar compounds is its combination of a sulfonyl group with a benzylamine moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C19H25NO3S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-benzyl-5-tert-butyl-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-5-23-17-12-11-16(19(2,3)4)13-18(17)24(21,22)20-14-15-9-7-6-8-10-15/h6-13,20H,5,14H2,1-4H3 |
InChI Key |
KAGRMDRLSLJZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-{[2-(4-methoxyphenyl)ethyl]amino}-4-(phenylsulfonyl)-1,3-thiazole](/img/structure/B12201314.png)
)amine](/img/structure/B12201316.png)


![N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12201327.png)

![2-(methoxymethyl)-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B12201345.png)
![2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B12201359.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B12201369.png)
![ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B12201370.png)
![N-(3-acetylphenyl)-2-{[4-(4-fluorobenzenesulfonamido)phenyl]amino}propanamide](/img/structure/B12201372.png)
![(3-Imidazolylpropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B12201373.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate](/img/structure/B12201377.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,6-difluorophenyl)ethan-1-one](/img/structure/B12201383.png)
